molecular formula C11H11NO3 B11744543 (5R)-5-methyl-5-(3-methylphenyl)-1,3-oxazolidine-2,4-dione CAS No. 875542-02-2

(5R)-5-methyl-5-(3-methylphenyl)-1,3-oxazolidine-2,4-dione

Cat. No.: B11744543
CAS No.: 875542-02-2
M. Wt: 205.21 g/mol
InChI Key: FWJJTZVGPWOXEO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,4-Oxazolidinedione, 5-methyl-5-(3-methylphenyl)-, (5R)- typically involves the reaction of appropriate starting materials under controlled conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2,4-Oxazolidinedione, 5-methyl-5-(3-methylphenyl)-, (5R)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,4-Oxazolidinedione, 5-methyl-5-(3-methylphenyl)-, (5R)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.

    Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2,4-Oxazolidinedione, 5-methyl-5-(3-methylphenyl)-, (5R)- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

CAS No.

875542-02-2

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(5R)-5-methyl-5-(3-methylphenyl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C11H11NO3/c1-7-4-3-5-8(6-7)11(2)9(13)12-10(14)15-11/h3-6H,1-2H3,(H,12,13,14)/t11-/m1/s1

InChI Key

FWJJTZVGPWOXEO-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@]2(C(=O)NC(=O)O2)C

Canonical SMILES

CC1=CC(=CC=C1)C2(C(=O)NC(=O)O2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.